Home > Products > Screening Compounds P17948 > N-tert-butylfuran-2-carboxamide
N-tert-butylfuran-2-carboxamide - 98331-10-3

N-tert-butylfuran-2-carboxamide

Catalog Number: EVT-2597328
CAS Number: 98331-10-3
Molecular Formula: C9H13NO2
Molecular Weight: 167.208
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-tert-butylfuran-2-carboxamide is an organic compound characterized by the presence of a furan ring, a carboxamide functional group, and a tert-butyl substituent. This compound falls within the category of carboxamides, which are derived from carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. N-tert-butylfuran-2-carboxamide has garnered interest due to its potential applications in medicinal chemistry and material science.

Source and Classification

N-tert-butylfuran-2-carboxamide can be synthesized from furoic acid derivatives, particularly through reactions involving furoyl chloride and tert-butylamine. It is classified as a heterocyclic compound due to the presence of the furan ring, which consists of oxygen in its cyclic structure. This compound is also categorized under carboxamides, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of N-tert-butylfuran-2-carboxamide typically involves the acylation of tert-butylamine with furoyl chloride. The general procedure includes:

  1. Preparation of Furoyl Chloride: Furoic acid is converted to furoyl chloride using thionyl chloride or oxalyl chloride in a suitable solvent like toluene under reflux conditions .
  2. Acylation Reaction: Tert-butylamine is then reacted with furoyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the amide formation .

Technical Details

The reaction conditions may vary; for instance, microwave-assisted synthesis has been explored to enhance yield and reduce reaction time compared to conventional heating methods. In microwave synthesis, reagents are subjected to specific temperatures (50-80 °C) for shorter durations (15 minutes), leading to improved yields .

Molecular Structure Analysis

Structure

N-tert-butylfuran-2-carboxamide has a distinct molecular structure featuring:

  • A furan ring, which contributes to its aromatic character.
  • A carboxamide group (-C(=O)NH-) attached at the 2-position of the furan.
  • A tert-butyl group (-C(CH₃)₃) that enhances lipophilicity and steric hindrance.

Data

The molecular formula for N-tert-butylfuran-2-carboxamide is C10H13N1O2C_{10}H_{13}N_{1}O_{2}, with a molecular weight of approximately 179.22 g/mol. The compound's structural integrity can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Reactions Analysis

Reactions

N-tert-butylfuran-2-carboxamide can participate in various chemical reactions typical of amides, including:

  1. Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to furoic acid and tert-butylamine.
  2. Transamidation: This reaction involves exchanging the amine component with another amine, facilitated by conditions that promote nucleophilic attack on the carbonyl carbon .

Technical Details

The stability of N-tert-butylfuran-2-carboxamide under different conditions allows it to be utilized in further synthetic transformations, often requiring mild conditions due to the sensitivity of the furan moiety.

Mechanism of Action

The mechanism of action for N-tert-butylfuran-2-carboxamide primarily revolves around its interactions as an amide. The carbonyl carbon in the carboxamide group is electrophilic, making it susceptible to nucleophilic attack by various reagents.

In biological contexts, compounds like N-tert-butylfuran-2-carboxamide may exhibit pharmacological effects through modulation of enzyme activity or receptor binding due to their structural features that allow for specific interactions with biological macromolecules.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white solid.
  • Melting Point: The melting point can vary based on purity but generally falls within a range characteristic of similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate but may have limited solubility in water due to its hydrophobic tert-butyl group.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant spectral data (e.g., NMR peaks) confirm the presence of functional groups and assist in determining purity and identity .

Applications

N-tert-butylfuran-2-carboxamide has potential applications in:

  1. Medicinal Chemistry: As a precursor or scaffold for developing pharmaceutical agents targeting various biological pathways.
  2. Material Science: Its properties may lend themselves to applications in polymer chemistry or as intermediates in synthesizing more complex materials.

The versatility and unique structural features make N-tert-butylfuran-2-carboxamide an interesting compound for further exploration in synthetic chemistry and potential therapeutic uses.

Introduction to Heterocyclic Carboxamides in Medicinal Chemistry

Structural Significance of Furan-2-Carboxamide Derivatives in Drug Design

Furan rings exhibit distinctive electronic properties that contribute to their biological relevance. The oxygen atom within the five-membered heterocycle creates a polarized electron system with a high dipole moment (approximately 0.71 D), facilitating both hydrophobic interactions and dipole-dipole bonding with target proteins [4]. When functionalized with a carboxamide group at the 2-position, the resulting scaffold gains hydrogen-bonding capabilities critical for molecular recognition processes. The N-tert-butylfuran-2-carboxamide structure exemplifies this dual functionality, with its furan ring serving as a planar aromatic element and the carboxamide group providing hydrogen bond donor/acceptor properties [3] [6].

The structural versatility of the furan-2-carboxamide core enables its function as a bioisosteric replacement for various aromatic systems in drug design. Medicinal chemists frequently employ this scaffold as an alternative to phenyl, thiophene, or pyrrole rings to modulate electronic distribution or steric parameters while maintaining similar binding geometries [8]. This molecular mimicry is evidenced in several clinically important compounds, including the anti-cancer agent cabazitaxel and the antiviral compound dasabuvir, both containing furan-derived components within their complex architectures [8]. The conformational rigidity of the furan ring further contributes to reduced entropy penalties upon target binding, enhancing ligand efficiency compared to more flexible aliphatic chains.

Table 1: Clinically Approved Drugs Containing Furan-Based Structures

Drug NameTherapeutic CategoryFuran FunctionalizationTarget/Mechanism
CabazitaxelAnticancer (Prostate)Fused furanone ringMicrotubule stabilizer
DasabuvirAntiviral (HCV)2-methylfuran coreNS5B polymerase inhibitor
RanbezolidAntibacterialFuran-carboxamide hybridProtein synthesis inhibitor
FurosemideDiuretic4-chloro-N-furfuryl derivativeNKCC2 transporter inhibitor

The synthetic accessibility of furan-2-carboxamide derivatives facilitates rapid exploration of structure-activity relationships (SAR). N-tert-butylfuran-2-carboxamide (CAS 98331-10-3) serves as a fundamental building block for medicinal chemistry programs, with commercial availability in research quantities up to 250mg [3] [6]. Its straightforward synthesis typically involves coupling of furan-2-carboxylic acid with tert-butylamine using standard amide formation protocols. Brominated derivatives such as 5-(4-bromophenyl)-N-tert-butylfuran-2-carboxamide (CID 1370910) and 5-bromo-N-tert-butylfuran-2-carboxamide (CAS 356562-19-1) demonstrate how this core structure can be further elaborated to explore steric and electronic effects [1] [7]. These modifications highlight the scaffold's compatibility with diverse chemical transformations, including palladium-catalyzed cross-coupling reactions, electrophilic substitutions, and side chain functionalizations.

Role of Lipophilic Substituents in Pharmacological Activity: Focus on tert-Butyl Groups

The tert-butyl group represents a strategic lipophilic element in medicinal chemistry, valued for its distinctive combination of steric bulk and metabolic stability. When incorporated as the N-substituent in furan-2-carboxamides, this branched alkyl group significantly influences the molecule's pharmacokinetic properties and target engagement characteristics. The tert-butyl moiety (C(CH₃)₃) creates pronounced steric hindrance around the carboxamide nitrogen, protecting against enzymatic hydrolysis while maintaining the hydrogen-bonding capacity of the carbonyl oxygen [2]. This effect is particularly valuable in preserving compound integrity during hepatic processing, as evidenced by metabolic studies on structurally similar compounds.

The electron-donating properties of the tert-butyl group significantly influence electron density distribution throughout the furan-carboxamide system. Through hyperconjugative effects, the methyl groups donate electron density to the adjacent nitrogen, modulating the resonance characteristics of the amide bond. This electronic perturbation can enhance binding affinity for hydrophobic enzyme pockets while maintaining the planarity of the furan-carboxamide system [5] [10]. The tert-butyl group's substantial van der Waals volume (approximately 52 ų) enables extensive hydrophobic interactions with protein clefts that are often critical for achieving high-affinity binding, particularly in allosteric regulatory sites that favor bulky substituents.

Despite these advantages, the tert-butyl group presents specific metabolic vulnerabilities that require strategic consideration in drug design. Cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP3A4 isoforms, readily hydroxylate the methyl groups of tert-butyl substituents, leading to sequential oxidation and potential elimination pathways [2]. This metabolic liability is observed in several therapeutic agents containing tert-butyl groups, including the antiviral compound nelfinavir (metabolized by CYP2C19 to hydroxylated derivative M8) and the cystic fibrosis drug ivacaftor (metabolized by CYP3A4 to hydroxylated M1 and carboxylic acid M6 metabolites) [2]. These biotransformations significantly impact drug clearance rates and necessitate careful optimization in lead development programs.

Table 2: Cytochrome P450-Mediated Metabolism of Drugs Containing tert-Butyl Groups

Drug CompoundPrimary Metabolizing CYPMetabolite StructureBiological Activity
NelfinavirCYP2C19Hydroxylated t-butyl (M8)Retains antiviral activity
IvacaftorCYP3A4Hydroxylated (M1) → Carboxylic acid (M6)Reduced activity (M1: 1/6th potency; M6: inactive)
OmbitasvirCYP2C8Hydroxylated metabolites (M26 family)Variable activity profiles
BosentanCYP2C9Hydroxylated t-butylActive metabolite

To address these metabolic challenges, medicinal chemists have developed innovative bioisosteric replacement strategies for tert-butyl groups. Promising approaches include:

  • Polar substituent incorporation: Introduction of hydroxyl, cyano, or carboxylic acid groups directly onto the tert-butyl framework can dramatically improve metabolic stability when steric and electronic constraints permit [2]. For example, early-stage optimization of p53-MDM2 interaction inhibitors demonstrated that replacing a methyl group with a hydroxyl moiety maintained target engagement while reducing lipophilicity and CYP-mediated clearance.

  • Deuterium incorporation: Selective deuteration at metabolically vulnerable positions (e.g., CTP-656, deuterated ivacaftor) leverages the kinetic isotope effect to slow the rate-determining hydrogen abstraction step in CYP-mediated oxidation [2]. This approach successfully reduced clearance while maintaining the original metabolic pathway without switching.

  • Advanced bioisosteres: The trifluoromethylcyclobutyl group has emerged as a sophisticated tert-butyl replacement with improved metabolic resistance. As characterized in recent studies, this substituent exhibits slightly increased steric volume (171 ų vs. 150 ų for tert-butyl) and moderately elevated lipophilicity, but demonstrates significantly enhanced stability against oxidative metabolism [10]. X-ray crystallographic analyses confirm that the trifluoromethylcyclobutyl group maintains a perpendicular orientation relative to aromatic attachment points, mimicking the spatial presentation of tert-butyl substituents in binding sites.

Table 3: Comparison of tert-Butyl Group Bioisosteres for Metabolic Stabilization

BioisostereSteric Volume (ų)Lipophilicity (log P)Metabolic StabilityKey Advantages/Limitations
tert-Butyl150Low (hydrophobic)Low (CYP oxidation)Reference group; optimal sterics
Hydroxymethylcyclopropyl142ModerateModerateReduced lipophilicity; potential H-bonding
Trifluoromethylcyclopropyl155HighHighStrong electron-withdrawing effects
Trifluoromethylcyclobutyl171HighVery HighOptimal steric mimicry; metabolic resistance
Cyclopropyl-trifluoromethyl (Cp-CF3)157HighHighLacks sp³ C-H bonds; difficult synthesis

Historical Context: Evolution of Furan-Based Carboxamides as Hypolipidemic Agents

The therapeutic application of furan-carboxamide derivatives has evolved significantly since their initial investigation as hypolipidemic agents in the mid-20th century. Early pharmacological studies recognized the structural similarity between furan rings and endogenous lipid signaling molecules, prompting investigation of simple furan derivatives as potential lipid-modifying agents. While detailed development history of N-tert-butylfuran-2-carboxamide itself as a hypolipidemic agent isn't extensively documented in the available literature, structurally related compounds established important precedents for this chemical class in metabolic disease applications [4]. These foundational studies established the pharmacophoric requirements for lipid-lowering activity, highlighting the importance of the carboxamide functionality and lipophilic aromatic systems in modulating cholesterol biosynthesis and triglyceride metabolism.

The structural evolution of furan carboxamides reflects broader trends in medicinal chemistry, with successive generations of compounds demonstrating increased molecular complexity and target specificity. Initial lead compounds featured simple N-alkyl furan-2-carboxamides with modest hypolipidemic effects. Subsequent optimization introduced substituted phenyl groups at the 5-position of the furan ring, enhancing potency through expanded hydrophobic interactions with target proteins [1]. The incorporation of bromophenyl substituents, as exemplified by 5-(4-bromophenyl)-N-tert-butylfuran-2-carboxamide (CID 1370910), represented a significant advancement by combining the metabolic stability of bromine with the steric protection of the tert-butyl group [1]. This structural innovation addressed rapid clearance issues observed in earlier analogs while maintaining favorable lipid-modifying activity.

The therapeutic focus for furan carboxamides has diversified considerably beyond their initial hypolipidemic applications. Contemporary drug discovery programs have repurposed this scaffold for diverse therapeutic areas, leveraging its favorable drug-like properties and synthetic versatility. The N-tert-butylfuran-2-carboxamide structure serves as a key intermediate in the synthesis of more complex molecules targeting infectious diseases, oncology, and central nervous system disorders [6] [7]. This scaffold diversification is exemplified by structural modifications such as:

  • Introduction of alkyl chains at the 5-position (e.g., 5-tert-butyl-N-ethylfuran-2-carboxamide, CID 18712333) to enhance membrane permeability [9]
  • Incorporation of heteroaromatic extensions for targeted protein-protein interaction inhibition
  • Strategic halogen placement (e.g., 5-bromo-N-tert-butylfuran-2-carboxamide, CAS 356562-19-1) to enable further synthetic elaboration through cross-coupling reactions [7]

Modern drug discovery has positioned furan carboxamides as privileged structures in targeted cancer therapies, particularly as inhibitors of protein-protein interactions and epigenetic regulators. The presence of furan carboxamides in approximately 65% of FDA-approved small-molecule anticancer drugs between 2010-2015 underscores their therapeutic significance [8]. This dominance reflects the scaffold's optimal balance of molecular weight, hydrogen-bonding capacity, and hydrophobic contact points—properties that align with the requirements for disrupting complex biomolecular interfaces. The N-tert-butyl variant specifically contributes to enhanced target residence time through complementary hydrophobic interactions with deep binding pockets in oncology targets like kinase allosteric sites and nuclear receptors.

Table 4: Structural Evolution of Furan-2-Carboxamide Derivatives in Drug Discovery

GenerationRepresentative StructureKey ModificationsPrimary Therapeutic Focus
First-generationN-alkyl furan-2-carboxamideSimple alkyl chains (methyl, ethyl)Lipid metabolism modulation
Second-generation5-aryl-N-alkyl furan-2-carboxamideAryl extensions at C5 positionEnhanced lipid effects; early anticancer screening
Third-generation5-(haloaryl)-N-tert-butyl furan-2-carboxamidetert-Butyl N-substituent; halogenated arylMetabolic stabilization; targeted oncology
ContemporaryComplex heterocyclic hybridsFuran core integrated into polycyclic systemsProtein-protein interaction inhibition; epigenetic modulation

Properties

CAS Number

98331-10-3

Product Name

N-tert-butylfuran-2-carboxamide

IUPAC Name

N-tert-butylfuran-2-carboxamide

Molecular Formula

C9H13NO2

Molecular Weight

167.208

InChI

InChI=1S/C9H13NO2/c1-9(2,3)10-8(11)7-5-4-6-12-7/h4-6H,1-3H3,(H,10,11)

InChI Key

JLKDJHPRTZFHOP-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CO1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.